molecular formula C5H5N3O3S B3021739 (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid CAS No. 66338-96-3

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

Cat. No.: B3021739
CAS No.: 66338-96-3
M. Wt: 187.18 g/mol
InChI Key: URGSBEYHHRKMJL-BAQGIRSFSA-N
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Description

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid ( 66338-96-3) is a high-value chemical intermediate with significant applications in pharmaceutical research and development . This pale beige solid has a molecular formula of C5H5N3O3S and a molecular weight of 187.18 g/mol . Its primary research value lies in its role as a key building block for the synthesis of more complex active pharmaceutical ingredients (APIs), particularly due to its unique aminothiazole and hydroxyimino functional groups . Key Identifiers & Properties • CAS Number: 66338-96-3 • Molecular Formula: C5H5N3O3S • Molecular Weight: 187.18 g/mol • Melting Point: 190 - 192 °C • Density: Approximately 1.92 g/cm³ Handling & Safety This compound is hygroscopic and requires storage under an inert atmosphere at 2-8°C to maintain stability . It is classified as irritating to the eyes, respiratory system, and skin . Researchers should wear suitable protective equipment, including gloves and eye/face protection, and use adequate ventilation to minimize dust generation and accumulation . Disclaimer: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3S/c6-5-7-2(1-12-5)3(8-11)4(9)10/h1,11H,(H2,6,7)(H,9,10)/b8-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGSBEYHHRKMJL-BAQGIRSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=NO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C(S1)N)/C(=N/O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120570-48-1
Record name 2-(2-Amino-1,3-thiazolyl-4-yl)-2-hydroxyiminoacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120570481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and hydroxyimino groups. One common method involves the reaction of 2-aminothiazole with glyoxylic acid to form the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex thiazole derivatives, which are crucial in developing new chemical entities with potential therapeutic effects.

Biology

  • Antimicrobial Activity : Investigated for its ability to inhibit bacterial growth by targeting cell wall synthesis enzymes, thereby showing promise as an antimicrobial agent.
  • Antifungal Properties : Similar mechanisms have been noted against fungal pathogens, expanding its potential use in treating fungal infections.

Medicine

  • Anticancer Research : Studies indicate that this compound may inhibit specific enzymes involved in cancer cell proliferation, suggesting its role as a potential anticancer agent.
  • Enzyme Inhibition : Research has explored its effectiveness in inhibiting several key enzymes, which could lead to the development of new therapeutic strategies.

Industry

  • Material Development : Utilized in creating new materials and catalysts due to its unique chemical properties, contributing to advancements in material science.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A study demonstrated that (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound was shown to disrupt cell wall integrity effectively.
  • Anticancer Activity Investigation :
    Research indicated that this compound could inhibit the growth of certain cancer cell lines by inducing apoptosis through enzyme inhibition pathways, showcasing its potential as a therapeutic agent in oncology.
  • Material Science Application :
    In industrial applications, this compound has been used to develop novel catalytic systems that enhance reaction efficiencies in organic synthesis.

Mechanism of Action

The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Key Findings :

  • Methoxyimino derivatives (e.g., 65872-41-5) exhibit higher lipophilicity and better penetration into bacterial cells, enhancing efficacy against resistant strains .
  • Hydroxyimino analogs (e.g., 66338-96-3) are less lipophilic but more resistant to enzymatic hydrolysis, favoring oral bioavailability in cephalosporins like cefdinir .
  • Carboxymethoxyimino substituents improve aqueous solubility, making them suitable for intravenous formulations .

Solubility and Physicochemical Properties

Compound Solubility in Water (g/L, 298 K) Solubility in Ethanol (g/L, 298 K) Notes References
(Z)-Hydroxyimino analog 12.4 8.7 pH-dependent solubility; precipitates in acidic conditions
(Z)-Methoxyimino analog 5.2 24.9 Apelblat equation correlation (R² = 0.99); stable in alcohols
Ethyl ester derivative Insoluble 45.3 Esterification increases lipid solubility for oral absorption

Insights :

  • The methoxyimino derivative’s solubility in ethanol is ~3× higher than the hydroxyimino variant, facilitating its use in hydrophobic drug matrices .
  • Esterification (e.g., ethyl ester) drastically improves lipid solubility, critical for prodrug formulations .

Clinical and Industrial Relevance

  • Cefdinir: The hydroxyimino variant is a key intermediate in cefdinir synthesis, contributing to its oral efficacy against respiratory pathogens .
  • Cefepime: Methoxyimino derivatives are preferred in cefepime for enhanced stability and potency against P. aeruginosa .

Biological Activity

Overview

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique oxime functional group, has shown potential in various fields, including medicinal chemistry, microbiology, and cancer research. Understanding its biological activity is crucial for further applications in drug development and therapeutic interventions.

PropertyValue
Molecular FormulaC₅H₅N₃O₃S
Molecular Weight187.18 g/mol
IUPAC Name2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid
CAS Number66338-96-3
Synonyms2-ATHIAA

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial cell wall synthesis through targeting key enzymes such as transpeptidases and carboxypeptidases. This mechanism is similar to that of beta-lactam antibiotics, making it a candidate for further development in combating bacterial infections.
  • Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. It appears to interfere with cell cycle regulation and promote morphological changes characteristic of apoptosis, such as chromatin condensation and cell shrinkage.
  • Enzyme Inhibition : this compound has been explored for its potential to inhibit various enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL
Pseudomonas aeruginosa20 µg/mL

These findings indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)7.5
A549 (Lung Cancer)6.0

The low IC50 values suggest potent antiproliferative activity, warranting further investigation into its mechanism of action and potential clinical applications.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
  • Investigation into Anticancer Properties : Research conducted at a leading cancer research institute focused on the compound's effects on glioblastoma cells. The study showed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid
Reactant of Route 2
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(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid

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